3-(3,5-Dimethylbenzoyl)pyridine

Physicochemical profiling Regioisomer comparison Benzoylpyridine scaffold

3-(3,5-Dimethylbenzoyl)pyridine (IUPAC: (3,5-dimethylphenyl)-pyridin-3-ylmethanone; CAS 1183687-49-1) is a heterocyclic aryl ketone of the benzoylpyridine class, with molecular formula C14H13NO and a molecular weight of 211.26 g/mol. It features a pyridine ring substituted at the 3-position with a 3,5-dimethylbenzoyl carbonyl group.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 1183687-49-1
Cat. No. B1532026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylbenzoyl)pyridine
CAS1183687-49-1
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C
InChIInChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3
InChIKeyBWPJGEGIXTWCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylbenzoyl)pyridine CAS 1183687-49-1 – Physicochemical Identity and Procurement Specifications for Research Sourcing


3-(3,5-Dimethylbenzoyl)pyridine (IUPAC: (3,5-dimethylphenyl)-pyridin-3-ylmethanone; CAS 1183687-49-1) is a heterocyclic aryl ketone of the benzoylpyridine class, with molecular formula C14H13NO and a molecular weight of 211.26 g/mol [1]. It features a pyridine ring substituted at the 3-position with a 3,5-dimethylbenzoyl carbonyl group. Computed physicochemical descriptors reported by PubChem include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 30 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple vendors at purities of 95% (AKSci) to 98% (Leyan, MolCore), with specifications recommending long-term storage in cool, dry conditions . This compound serves as a research intermediate and scaffold for medicinal chemistry exploration, with preliminary annotation suggesting potential as a glycogen phosphorylase inhibitor, though quantitative primary data remain vendor-claimed rather than peer-reviewed .

Why 3-(3,5-Dimethylbenzoyl)pyridine Cannot Be Substituted by Other Benzoylpyridine Regioisomers or Methyl-Substitution Variants in Research Applications


Benzoylpyridine derivatives are not interchangeable scaffolds. The position of the carbonyl attachment on the pyridine ring (2-, 3-, or 4-position) fundamentally alters electronic distribution, dipole moment, and hydrogen-bonding geometry, while the substitution pattern on the benzoyl phenyl ring modulates lipophilicity, steric bulk, and pi-stacking interactions [1]. In the context of glycogen phosphorylase (GP) inhibition, BindingDB and ChEMBL entries indicate that closely related 3,5-dimethylbenzoyl pyridine analogs exhibit Ki values ranging from 156 nM to 1,350 nM against human liver GP-a depending on the regioisomeric attachment and linker composition [2][3]. The 3-pyridinyl attachment geometry in 3-(3,5-dimethylbenzoyl)pyridine positions the carbonyl oxygen and pyridine nitrogen in a spatial arrangement distinct from its 2-pyridinyl regioisomer (CAS 898780-54-6), which alters both target engagement potential and metabolic susceptibility [1]. Without head-to-head data, class-level SAR from benzoylpyridine p38α MAP kinase inhibitor programs demonstrates that regioisomeric switching alone can shift IC50 values by over an order of magnitude [4]. Generic substitution therefore risks loss of target affinity, altered selectivity, and non-comparable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-(3,5-Dimethylbenzoyl)pyridine (CAS 1183687-49-1) Against Closest Structural Analogs


Regioisomeric Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Attachment Alters Computed Lipophilicity and Hydrogen-Bonding Geometry Relative to 2-(3,5-Dimethylbenzoyl)pyridine

The 3-pyridinyl attachment in 3-(3,5-dimethylbenzoyl)pyridine produces a distinct electronic and steric environment compared to its 2-pyridinyl regioisomer, 2-(3,5-dimethylbenzoyl)pyridine (CAS 898780-54-6). While both compounds share the identical molecular formula C14H13NO and molecular weight (211.26 g/mol), the pyridine nitrogen position relative to the carbonyl group differs, affecting dipole orientation and hydrogen-bond acceptor geometry. Computed XLogP3 values from PubChem are identical (2.6) for both regioisomers due to the algorithm's reliance on atom-type contributions, but experimentally measured logP values typically differ by 0.2–0.5 log units between 2-benzoylpyridine and 3-benzoylpyridine parent scaffolds [1]. The 3-pyridinyl isomer places the nitrogen in a meta relationship to the carbonyl, reducing intramolecular N...H–C(carbonyl) interaction compared to the 2-pyridinyl isomer and yielding a more exposed pyridine nitrogen for intermolecular hydrogen bonding [1]. In p38α MAP kinase benzoylpyridine SAR, the corresponding regioisomeric switch produced an IC50 shift from 21 nM (pyridinoyl-substituted benzimidazole, 2-position attachment) to >200 nM for the 3-position analog [2]. This demonstrates that regioisomer selection is a critical procurement decision for target-based screening campaigns.

Physicochemical profiling Regioisomer comparison Benzoylpyridine scaffold

Methyl Substitution Effect: 3,5-Dimethylbenzoyl vs. Unsubstituted 3-Benzoylpyridine – Lipophilicity and Steric Differentiation

The 3,5-dimethyl substitution on the benzoyl ring of 3-(3,5-dimethylbenzoyl)pyridine introduces significant lipophilicity and steric differentiation compared to the unsubstituted parent scaffold, 3-benzoylpyridine (CAS 5424-19-1). PubChem-computed XLogP3 for 3-(3,5-dimethylbenzoyl)pyridine is 2.6 versus approximately 2.0 for 3-benzoylpyridine, representing a ΔlogP of +0.6 units attributable to the two methyl groups [1]. This increase in lipophilicity is consistent with the Hansch π constant for methyl substitution on aromatic rings (π = 0.52 per methyl group), predicting improved passive membrane permeability but potentially reduced aqueous solubility [2]. The 3,5-dimethyl pattern also introduces symmetric steric shielding of the benzoyl carbonyl, which may reduce metabolic reduction of the ketone by carbonyl reductases—a documented metabolic pathway for 3-benzoylpyridine that produces α-hydroxybenzyl metabolites accounting for up to 80% of excreted products in rats [3]. In mutagenicity assessment studies of pyridine-diaryl ketones including phenyl-3-pyridinylmethanone (the unsubstituted analog), genotoxic potential was observed in bacterial reversion assays, and the methyl substitution pattern may modulate this liability [4].

Lipophilicity modulation Methyl scanning SAR Benzoyl substitution

Glycogen Phosphorylase Inhibition: Class-Level Activity Inference from BindingDB and ChEMBL Data for 3,5-Dimethylbenzoyl Pyridine Scaffolds

Although no peer-reviewed publication directly reports glycogen phosphorylase (GP) inhibition data for 3-(3,5-dimethylbenzoyl)pyridine (CAS 1183687-49-1), BindingDB and ChEMBL contain entries for structurally related 3,5-dimethylbenzoyl pyridine-containing compounds that establish a class-level activity range. A glycogen phosphorylase inhibitor patent (WO2009045831) discloses benzoylpyridine derivatives as GP inhibitors for diabetes and tissue ischemia indications [1]. In BindingDB, compounds bearing the 3,5-dimethylbenzoyl pyridine substructure exhibit Ki values against human liver GP-a ranging from 156 nM to 1,350 nM depending on linker composition and additional substituents [2][3]. The 156 nM Ki entry (BDBM50148915 / CHEMBL3770514) was measured under competitive inhibition conditions using His6-tagged human liver GP-a expressed in E. coli BL21 Gold (DE3), with inorganic phosphate release as the detection method [2]. A weaker entry at Ki = 1,350 nM (BDBM50437355 / CHEMBL2408224) demonstrates that structural modifications within this chemotype produce nearly a 9-fold variation in affinity [3]. These data establish that the 3,5-dimethylbenzoyl pyridine pharmacophore is competent for GP-a engagement at sub-micromolar to low-micromolar concentrations, and the specific 3-pyridinyl attachment geometry of 3-(3,5-dimethylbenzoyl)pyridine positions it within a productive region of the SAR landscape. However, direct IC50/Ki data for the exact compound remain unverified in the primary literature.

Glycogen phosphorylase Enzyme inhibition Type 2 diabetes

Vendor Purity and Price Differentiation: Commercial Availability Benchmarking of 3-(3,5-Dimethylbenzoyl)pyridine Against Regioisomeric and Substitution Analogs

3-(3,5-Dimethylbenzoyl)pyridine (CAS 1183687-49-1) is commercially available from multiple vendors with documented purity specifications and pricing that differ from its closest commercially available analogs. AK Sciences supplies the compound at 95% minimum purity (Catalog 2516DH) , while Leyan and MolCore offer it at 98% purity (Product No. 1770091) . Bio-Fount lists the compound at a reference price of ¥558 for 10 mg [1]. By comparison, the 2-pyridinyl regioisomer, 2-(3,5-dimethylbenzoyl)pyridine (CAS 898780-54-6), is available from AngeneChem and other suppliers at comparable purities but with distinct CAS registry, requiring explicit verification to avoid regioisomer misorder. The 4-methyl-substituted analog, 3-(3,5-dimethylbenzoyl)-4-methylpyridine (CAS 55690-07-8), is listed by Parchem as a distinct entity with molecular formula C15H15NO (MW 225.29), differing by one carbon and two hydrogens . The availability of the target compound at 98% purity from Leyan supports its use in sensitive biochemical assays where impurities at >2% may confound dose-response measurements, while the 95% grade from AK Sciences may suffice for synthetic intermediate applications.

Chemical procurement Purity specifications Vendor comparison

Recommended Application Scenarios for 3-(3,5-Dimethylbenzoyl)pyridine (CAS 1183687-49-1) Based on Quantitative Differentiation Evidence


Glycogen Phosphorylase Inhibitor Screening and SAR Expansion in Metabolic Disease Programs

Use 3-(3,5-dimethylbenzoyl)pyridine as a fragment or scaffold for glycogen phosphorylase (GP) inhibitor development, based on class-level BindingDB evidence that the 3,5-dimethylbenzoyl pyridine chemotype achieves GP-a Ki values as low as 156 nM—representing >1,000-fold improvement over unsubstituted 3-benzoylpyridine (Ki = 2,000,000 nM) [1]. The 3-pyridinyl attachment geometry differentiates this compound from the 2-pyridinyl regioisomer, which in related benzoylpyridine SAR series produces distinct target engagement profiles [2]. Prioritize the 98% purity grade (Leyan/MolCore) for enzymatic assays to minimize interference from residual synthetic precursors.

Physicochemical Profiling and Methyl Scanning in Medicinal Chemistry Lead Optimization

Employ 3-(3,5-dimethylbenzoyl)pyridine as a methyl-substituted comparator to 3-benzoylpyridine (CAS 5424-19-1) in systematic lipophilicity and metabolic stability studies. The +0.6 ΔXLogP3 increment (2.6 vs. ~2.0) introduced by the 3,5-dimethyl substitution [1] allows quantitative assessment of methyl effects on membrane permeability (predicted ~3.2-fold increase in partition coefficient per Hansch analysis [2]) while the steric shielding of the carbonyl group may reduce metabolic reduction—a pathway that accounts for 80% of 3-benzoylpyridine clearance in rats . This compound thus serves as a tool to deconvolute electronic vs. steric contributions of methyl substitution on the benzoyl ring.

Chemical Intermediate for 3-Pyridinyl Aryl Ketone Library Synthesis

Utilize 3-(3,5-dimethylbenzoyl)pyridine as a synthetic building block for generating diverse 3-substituted pyridine libraries, leveraging the carbonyl group as a handle for further derivatization (oxime formation, reduction, Grignard addition, reductive amination) [1]. The 3-pyridinyl attachment ensures the pyridine nitrogen remains available for salt formation, coordination chemistry, or quaternization, unlike 2-pyridinyl analogs where intramolecular interactions may reduce nitrogen accessibility [2]. Commercial availability at 95–98% purity from multiple vendors (AKSci, Leyan, MolCore, Bio-Fount) ensures supply chain redundancy for scale-up .

Regioisomer Reference Standard for Analytical Method Development

Deploy 3-(3,5-dimethylbenzoyl)pyridine as a reference standard for chromatographic method development (HPLC, LC-MS) aimed at resolving benzoylpyridine regioisomers. The distinct retention time and mass spectrometric fragmentation pattern of the 3-pyridinyl isomer, relative to the 2-pyridinyl isomer (CAS 898780-54-6) and 4-pyridinyl analogs, enable robust identity confirmation and purity assessment in reaction monitoring and quality control workflows [1]. The compound's UV-active chromophore (benzoyl + pyridine) facilitates detection at 254 nm without derivatization.

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